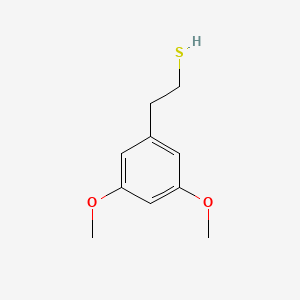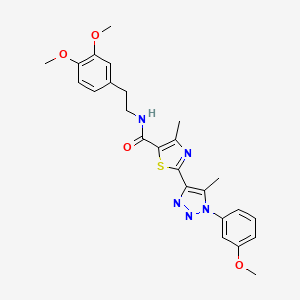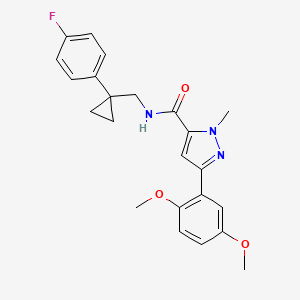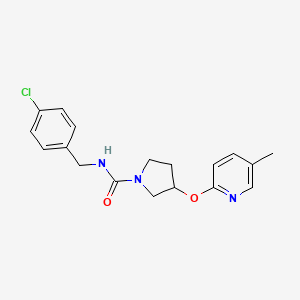
2-(3,5-Dimethoxyphenyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,5-Dimethoxyphenyl)ethanethiol” is a chemical compound with the molecular formula C10H14O2S . It is a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family of molecules that have been shown to display a range of potent biological properties .
Synthesis Analysis
The synthesis of “2-(3,5-Dimethoxyphenyl)ethanethiol” and its analogues has been discussed in several studies . These compounds are often synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethoxyphenyl)ethanethiol” can be analyzed using various spectroscopic techniques. The 3D structure may be viewed using specific software . The compound crystallizes in the centrosymmetric space group P21/c with unit cell dimensions .Chemical Reactions Analysis
The chemical reactions involving “2-(3,5-Dimethoxyphenyl)ethanethiol” are complex and involve multiple steps . The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines . The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Dimethoxyphenyl)ethanethiol” include its molecular weight of 198.28196 . More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique
Cytochrome P450 Enzyme Metabolism
One of the significant scientific applications of compounds similar to 2-(3,5-Dimethoxyphenyl)ethanethiol is in understanding the metabolism of various substances via cytochrome P450 enzymes. For instance, the study by Nielsen et al. (2017) investigates the metabolism of NBOMe compounds, which are structurally related to 2-(3,5-Dimethoxyphenyl)ethanethiol, by different cytochrome P450 enzymes. This research is crucial in comprehending the biotransformation pathways of these substances in the human liver, highlighting the role of CYP3A4 and CYP2D6 enzymes in particular (Nielsen et al., 2017).
Neuropharmacology of NBOMe Hallucinogens
Another application is in neuropharmacology, particularly concerning the effects of hallucinogens. Elmore et al. (2018) explored the neuropharmacology of NBOMe hallucinogens, which are structurally similar to 2-(3,5-Dimethoxyphenyl)ethanethiol, in rats. Their findings contribute to understanding the high potency of these substances as 5-HT2A agonists, which is consistent with their hallucinogenic effects in humans (Elmore et al., 2018).
Bromination of Aromatic Ethers
The chemical modification of compounds like 2-(3,5-Dimethoxyphenyl)ethanethiol is also an area of research. Xu Yong-nan (2012) investigated the bromination of aromatic ethers, which is relevant for synthesizing various chemical derivatives. This study demonstrates an efficient method for the bromination of compounds similar to 2-(3,5-Dimethoxyphenyl)ethanethiol, highlighting its utility in organic synthesis (Xu Yong-nan, 2012).
Protonation-Induced Conformational Changes
Research by Ohno et al. (2003) focuses on the protonation-induced conformational changes in compounds like 2-(N,N-Dimethylamino)ethanethiol. This study provides insights into the structural behavior of these compounds under different pH conditions, which is crucial for understanding their chemical properties and potential applications in various fields (Ohno et al., 2003).
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-5-8(3-4-13)6-10(7-9)12-2/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMHKMPUODIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCS)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)ethanethiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)

![1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2933448.png)

![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2933450.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2933451.png)

![2-Chloro-N-[(2R,3R)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]propanamide](/img/structure/B2933456.png)

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2933461.png)
![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)